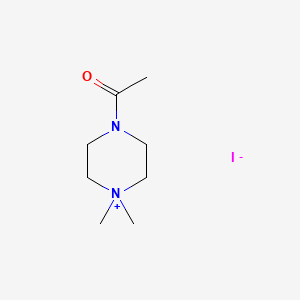

1,1-Dimethyl-4-acetylpiperazinium iodide

説明

Overview of 4-Acetyl-1,1-dimethylpiperazinium Iodide as a Quaternary Ammonium (B1175870) Salt

4-Acetyl-1,1-dimethylpiperazinium iodide is classified as a quaternary ammonium salt. This class of compounds is characterized by a central nitrogen atom bonded to four organic groups, carrying a positive charge. In this specific molecule, a piperazine (B1678402) ring forms the core structure. One nitrogen atom of the piperazine ring is bonded to two methyl groups, making it a quaternary ammonium center, while the other nitrogen is bonded to an acetyl group. ontosight.ai The positive charge of the piperazinium cation is balanced by an iodide anion.

The structure of 4-Acetyl-1,1-dimethylpiperazinium iodide makes it a structural analog of acetylcholine (B1216132), a key neurotransmitter. rndsystems.comrndsystems.com This similarity allows it to interact with specific biological targets, which is a primary reason for its use in research. rndsystems.comrndsystems.com Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 75667-84-4 rndsystems.comcalpaclab.com |

| Molecular Formula | C₈H₁₇IN₂O rndsystems.comcalpaclab.com |

| Molecular Weight | 284.14 g/mol rndsystems.comcalpaclab.comabmole.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in water to 100 mM. rndsystems.comrndsystems.com |

| Classification | Quaternary Ammonium Salt, Piperazine Derivative |

Historical Development and Significance of Piperazine Derivatives in Organic Chemistry

The parent molecule, piperazine, is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. researchgate.netnih.gov The name "piperazine" was originally derived from its chemical similarity to piperidine, a component of piperine (B192125) found in the black pepper plant (Piper nigrum). wikipedia.orgiiab.mechemeurope.com However, piperazines are not naturally derived from this plant genus. wikipedia.orgiiab.me

Historically, piperazine was first introduced as a therapeutic agent in the early 20th century for its ability to dissolve uric acid. chemeurope.com It later became widely known as an anthelmintic (anti-parasitic) drug in the 1950s. wikipedia.orgchemeurope.com The mode of action for its anthelmintic properties involves paralyzing parasites, which allows the host to expel them. wikipedia.org

Over the decades, the versatile structure of the piperazine ring has made it a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.gov Its two nitrogen atoms allow for easy modification, enabling the synthesis of a vast array of derivatives. researchgate.netnih.gov These modifications can significantly alter the pharmacological activity of the resulting molecules. nih.gov Consequently, the piperazine moiety is a core component in numerous notable drugs with a wide range of applications, including antipsychotic, antidepressant, anxiolytic, and antiviral agents. nih.govresearchgate.net The structural rigidity and polar surface area provided by the piperazine ring often contribute to improved water solubility and bioavailability of drug candidates. researchgate.netnih.gov

Positioning of 4-Acetyl-1,1-dimethylpiperazinium Iodide within Contemporary Chemical Research Landscapes

Within the vast family of piperazine derivatives, 4-Acetyl-1,1-dimethylpiperazinium iodide holds a specific niche as a laboratory research tool. Its primary significance stems from its activity as a nicotinic agonist. rndsystems.comrndsystems.comabmole.com Specifically, it acts as a structural analog of the neurotransmitter acetylcholine and shows a notable affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), with a reported Ki (inhibition constant) of 29.9 nM. rndsystems.comrndsystems.comabmole.com

In contemporary research, this compound is utilized in neurochemical and pharmacological studies to investigate the function and regulation of nicotinic receptors. For instance, research has shown that 4-Acetyl-1,1-dimethylpiperazinium iodide can significantly upregulate the number of α4β2 binding sites in M10 cells, a neuroblastoma cell line, by as much as 440% in vitro. rndsystems.comrndsystems.com This makes it a valuable probe for studying the mechanisms of receptor upregulation and the long-term effects of agonist exposure on neuronal cells. rndsystems.com Its use is confined to laboratory research settings for investigating receptor pharmacology and related cellular processes. rndsystems.com

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLRKDEHGKPAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC[N+](CC1)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61167-35-9 (Parent) | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997105 | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75667-84-4 | |

| Record name | 1-Acetyl-4-methylpiperazine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075667844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 1,1 Dimethylpiperazinium Iodide

Strategies for the Chemoselective N-Monosubstitution of Piperazine (B1678402) Precursors

A significant challenge in the synthesis of monosubstituted piperazines is the propensity for disubstitution, leading to a mixture of products. researchgate.net To address this, strategies have been developed to selectively functionalize one nitrogen atom of the piperazine ring.

Protonated Piperazine Approaches for Targeted Derivatization

A key strategy for achieving N-monosubstitution involves the use of a protonated piperazine species. researchgate.net By protonating one of the nitrogen atoms, its nucleophilicity is significantly reduced, effectively protecting it from reacting with electrophiles. researchgate.net This allows for the selective derivatization of the remaining free nitrogen. The reaction of a piperazin-1-ium (B1237378) cation with an electrophilic reagent, such as an acyl chloride or anhydride (B1165640), directs the substitution to the desired nitrogen atom. researchgate.net This method offers a simpler alternative to more complex protection group strategies that involve multiple steps of protection and deprotection. researchgate.netnih.gov

The formation of the piperazin-1-ium cation can be achieved by reacting free piperazine with piperazine dihydrochloride (B599025) or by dissolving piperazine in an acidic solvent like acetic acid to form piperazine monoacetate. nih.gov This approach has proven effective for the chemoselective preparation of various 1-substituted piperazines. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of the N-monosubstituted product are highly dependent on the reaction conditions. The molar ratio of the free piperazine to the protonated species is a critical factor in suppressing the formation of symmetrically disubstituted by-products. nih.gov Solvents also play a crucial role, with methanol (B129727) and acetic acid being commonly employed. nih.gov The reaction temperature can be adjusted, with many reactions proceeding readily at room temperature or under reflux. nih.gov

For instance, in the synthesis of N-alkylpiperazines, the alkylation of N-acetylpiperazine is a key step. researchgate.net The optimization of this alkylation reaction would involve selecting the appropriate alkylating agent, solvent, and temperature to maximize the yield of the desired N-alkyl-N-acetylpiperazine intermediate. Subsequent hydrolysis then yields the final N-alkylpiperazine. researchgate.net

Table 1: Factors Influencing Chemoselective N-Monosubstitution of Piperazine

| Parameter | Influence on Reaction | Optimized Conditions |

| Molar Ratio | Controls the equilibrium between free piperazine and its protonated form, minimizing disubstitution. | A carefully controlled ratio of free piperazine to piperazine dihydrochloride. nih.gov |

| Solvent | Affects the solubility of reactants and the formation of the protonated species. | Methanol or acetic acid are commonly used. nih.gov |

| Temperature | Influences the reaction rate and selectivity. | Room temperature or reflux, depending on the specific reactants. nih.gov |

| Nature of Electrophile | The reactivity of the electrophile impacts the reaction conditions required. | Acyl chlorides, anhydrides, and sulfonyl chlorides are effective electrophiles. researchgate.net |

Catalysis in the Synthesis of Quaternary Piperazinium Salts

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of quaternary piperazinium salts. Various catalytic systems have been explored to facilitate the N-alkylation and N-acylation of piperazine derivatives.

Application of Heterogeneous Catalytic Systems

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture and potential for recycling. In the context of piperazine synthesis, γ-alumina has been utilized as a heterogeneous catalyst. researchgate.net For instance, the methylation of aniline (B41778) with dimethyl carbonate has been reported using γ-alumina. researchgate.net Such catalysts can activate substrates and promote N-alkylation reactions. researchgate.net The use of supercritical carbon dioxide (scCO₂) as a solvent in conjunction with heterogeneous catalysts has also been investigated for N-alkylation reactions. researchgate.net

Investigation of Metal-Ion Supported Resins (e.g., Cu(I), Cu(II), Al(III), Ce(III) catalysis)

Metal-ion supported resins have emerged as effective catalysts for the activation of electrophilic reagents in the N-monosubstitution of piperazine. researchgate.net These catalysts, supported on weakly acidic cation exchangers, can enhance the reactivity of electrophiles towards the piperazin-1-ium cation. researchgate.netresearchgate.net The use of d-metal compounds, as well as aluminum or cerium, has been shown to catalyze the reaction between the piperazin-1-ium cation and various electrophiles. researchgate.net This catalytic approach is particularly useful for Michael addition reactions. researchgate.net

The selection of the metal ion can influence the catalytic activity and selectivity. For example, copper nanoparticles have been demonstrated to be a chemoselective catalyst for the aza-Michael reactions of N-alkyl- and N-arylpiperazines. nih.gov

Table 2: Catalytic Systems in Piperazine Derivatization

| Catalyst Type | Example | Application | Reference |

| Heterogeneous Catalyst | γ-Alumina | N-alkylation of amines. | researchgate.net |

| Metal-Ion Supported Resin | Cu(I), Cu(II), Al(III), Ce(III) on a cation exchanger | Activation of electrophiles in the N-monosubstitution of piperazine. | researchgate.netresearchgate.net |

| Nanoparticles | Copper nanoparticles | Chemoselective aza-Michael reactions. | nih.gov |

Advanced Synthetic Techniques for Enhanced Efficiency

Modern synthetic chemistry offers advanced techniques that can significantly improve the efficiency and scope of piperazine derivatization. Photoredox catalysis, for example, has been employed for the C-H functionalization of piperazines, demonstrating the potential for novel transformations under mild conditions. mdpi.comnih.gov This method allows for the direct formation of carbon-carbon bonds at the piperazine ring, opening up new avenues for creating complex derivatives. mdpi.com While not directly applied to the synthesis of 4-Acetyl-1,1-dimethylpiperazinium iodide in the provided information, these advanced techniques highlight the evolving landscape of piperazine chemistry and may offer future pathways for more efficient syntheses of such quaternary salts.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quaternary ammonium (B1175870) salt synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The application of microwave energy provides rapid and uniform heating of the reaction mixture, leading to enhanced reaction kinetics. This technique often allows for solvent-free conditions, contributing to a greener synthetic process. While specific studies on the microwave-assisted synthesis of 4-Acetyl-1,1-dimethylpiperazinium iodide are not extensively detailed in the public domain, the general principles are widely applicable. The reaction would typically involve the treatment of 1-acetylpiperazine (B87704) with an excess of methyl iodide under microwave irradiation. The reaction parameters, such as temperature, pressure, and irradiation time, would be optimized to maximize the yield and purity of the desired product.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quaternary Ammonium Salts

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Energy Consumption | High | Low |

| Heating | Conduction/Convection (often uneven) | Direct molecular interaction (uniform) |

| Yields | Variable | Often higher |

| Solvent Use | Often requires solvents | Can often be performed solvent-free |

Implementation of Flow Reactor Systems in Quaternary Ammonium Salt Preparation

Continuous flow chemistry offers a safe, scalable, and highly controlled environment for chemical synthesis. The preparation of quaternary ammonium salts, including 4-Acetyl-1,1-dimethylpiperazinium iodide, can be effectively implemented in flow reactor systems. In a typical setup, streams of the reactants (e.g., 1-acetylpiperazine and methyl iodide) are continuously pumped and mixed in a reactor coil or a microreactor. The precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry allows for optimized and reproducible synthesis. The small reactor volume enhances heat and mass transfer, leading to improved reaction efficiency and safety, particularly for exothermic quaternization reactions. This methodology is well-suited for the large-scale production of quaternary ammonium salts with high purity.

Derivatization Strategies and Analog Synthesis of 4-Acetyl-1,1-dimethylpiperazinium Iodide

Derivatization and analog synthesis are crucial for exploring the structure-activity relationships of biologically active compounds like 4-Acetyl-1,1-dimethylpiperazinium iodide, which is known to be a structural analog of acetylcholine (B1216132) and acts as a nicotinic agonist. rndsystems.comabmole.com

Hybridization and Isosteric Analogue Synthesis (e.g., N1-acetyl-N4-dimethyl-piperazinium iodide analogues)

Research has been conducted on the synthesis of hybrid and isosteric analogues of 4-Acetyl-1,1-dimethylpiperazinium iodide (also referred to as N1-acetyl-N4-dimethyl-piperazinium iodide or ADMP) nih.gov. One approach involves the hybridization of the ADMP structure with other pharmacologically active scaffolds. For instance, hybridization with molecules like arecoline (B194364) and arecolone has been explored. nih.gov However, these specific hybridizations resulted in compounds that, both as tertiary bases and as iodomethylates, showed no affinity for the nicotinic receptor. nih.gov

Isosteric substitution represents another key strategy. This involves replacing a functional group with another group that has similar physical and chemical properties. In the context of ADMP analogues, isosteric replacement of the phenyl ring in related compounds has been shown to yield molecules that retain affinity for the nicotinic receptor. nih.gov For example, certain tertiary bases derived from isosteric substitution have demonstrated affinity in the nanomolar range for the nicotinic receptor, suggesting that this is a promising avenue for developing novel analogues with specific pharmacological profiles. nih.gov

Table 2: Examples of Derivatization Strategies for Piperazinium Iodide Analogues

| Strategy | Description | Example from Literature | Outcome on Nicotinic Receptor Affinity |

| Hybridization | Combining the structural features of ADMP with other active molecules. | Hybridization of ADMP with arecoline or arecolone. nih.gov | Loss of affinity. nih.gov |

| Isosteric Substitution | Replacement of a functional group with a bioisostere. | Isosteric substitution of the phenyl ring in related DMPP. nih.gov | Maintained or improved affinity. nih.gov |

Structure-Activity Relationship (SAR) Considerations in Analogue Design

The design of analogues of 4-Acetyl-1,1-dimethylpiperazinium iodide is guided by structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. As a nicotinic agonist, the key pharmacophoric features of ADMP include the quaternary ammonium group and the acetyl moiety. abmole.com

The positively charged nitrogen atom is a crucial requirement for interaction with the nicotinic acetylcholine receptor (nAChR). nih.gov The size and nature of the substituents on the nitrogen atoms of the piperazine ring can significantly impact receptor affinity and selectivity for different nAChR subtypes. The piperazine scaffold itself is considered a privileged structure in drug design due to its favorable physicochemical properties and its ability to be readily functionalized. tandfonline.com

Advanced Spectroscopic Characterization of 4 Acetyl 1,1 Dimethylpiperazinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 4-Acetyl-1,1-dimethylpiperazinium iodide is anticipated to reveal a distinct set of signals corresponding to the different types of protons present in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing acetyl group and the positively charged quaternary nitrogen atom.

The protons of the two methyl groups attached to the quaternary nitrogen are expected to be chemically equivalent, giving rise to a single, sharp singlet in the downfield region, likely around 3.0-3.5 ppm. This downfield shift is a direct consequence of the deshielding effect of the adjacent positive charge.

The piperazinium ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The two methylene groups adjacent to the quaternary nitrogen are expected to resonate at a lower field (more deshielded) compared to the two methylene groups adjacent to the acetylated nitrogen. This is due to the stronger electron-withdrawing nature of the positively charged nitrogen. Consequently, two distinct multiplets, likely complex due to spin-spin coupling, are expected in the region of 3.5-4.5 ppm.

The methyl protons of the acetyl group, being attached to a carbonyl carbon, would appear as a sharp singlet, typically in the region of 2.0-2.5 ppm.

Expected ¹H NMR Data for 4-Acetyl-1,1-dimethylpiperazinium Iodide

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Acetyl (CH₃) | 2.0 - 2.5 | Singlet |

| N⁺(CH₃)₂ | 3.0 - 3.5 | Singlet |

| Piperazinium (CH₂) adjacent to N⁺ | 3.8 - 4.5 | Multiplet |

| Piperazinium (CH₂) adjacent to N-acetyl | 3.5 - 4.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in 4-Acetyl-1,1-dimethylpiperazinium iodide is expected to produce a distinct signal.

The carbonyl carbon of the acetyl group is anticipated to be the most downfield signal, typically appearing in the range of 165-175 ppm. The methyl carbon of the acetyl group would resonate at a much higher field, around 20-30 ppm.

The carbon atoms of the two methyl groups attached to the quaternary nitrogen are expected to be equivalent and would appear in the region of 50-60 ppm. The methylene carbons of the piperazinium ring adjacent to the quaternary nitrogen will be deshielded and are expected to resonate around 60-70 ppm. The other two methylene carbons, adjacent to the acetylated nitrogen, would likely appear at a slightly upfield position, in the range of 40-50 ppm.

Expected ¹³C NMR Data for 4-Acetyl-1,1-dimethylpiperazinium Iodide

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Acetyl (C=O) | 165 - 175 |

| Acetyl (CH₃) | 20 - 30 |

| N⁺(CH₃)₂ | 50 - 60 |

| Piperazinium (CH₂) adjacent to N⁺ | 60 - 70 |

| Piperazinium (CH₂) adjacent to N-acetyl | 40 - 50 |

Vibrational Spectroscopy for Molecular Structure and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Acetyl-1,1-dimethylpiperazinium iodide is expected to be characterized by several key absorption bands. A strong and sharp absorption band corresponding to the C=O stretching vibration of the acetyl group is anticipated in the region of 1630-1680 cm⁻¹. This is a highly characteristic band for amide functionalities.

The C-N stretching vibrations of the piperazinium ring and the acetyl group are expected to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ region. Additionally, C-H bending vibrations are expected in the 1350-1470 cm⁻¹ range.

Expected FT-IR Data for 4-Acetyl-1,1-dimethylpiperazinium Iodide

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium to Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1350 | Medium to Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 4-Acetyl-1,1-dimethylpiperazinium iodide, the symmetric stretching of the C-N bonds in the piperazinium ring is expected to give a noticeable Raman signal. The C-H stretching and bending vibrations will also be active in the Raman spectrum. The C=O stretch, while strong in the IR, may show a weaker signal in the Raman spectrum. The vibrations associated with the quaternary ammonium (B1175870) group may also be observable.

Expected FT-Raman Data for 4-Acetyl-1,1-dimethylpiperazinium Iodide

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Weak to Medium |

| C-N Stretch | 1000 - 1350 | Medium |

| Skeletal Vibrations | Below 1000 | Medium |

Mass Spectrometry (MS) for Molecular Ion Characterization and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For an ionic compound like 4-Acetyl-1,1-dimethylpiperazinium iodide, techniques such as Electrospray Ionization (ESI) would be suitable.

The positive ion ESI mass spectrum is expected to show a prominent peak corresponding to the molecular cation, [C₈H₁₇N₂O]⁺. The exact mass of this cation can be calculated and compared with the experimentally observed value to confirm the elemental composition with high accuracy. The theoretical monoisotopic mass of the cation is approximately 157.1341 m/z.

Crystallographic Analysis and Solid State Structure of 4 Acetyl 1,1 Dimethylpiperazinium Iodide

Single Crystal X-ray Diffraction (XRD) for Determination of Atomic Arrangement and Crystal System

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic arrangement within a crystalline solid. This method provides precise coordinates of each atom in the unit cell, the fundamental repeating unit of a crystal lattice. From this data, the crystal system, space group, and unit cell dimensions can be determined.

While specific data for 4-acetyl-1,1-dimethylpiperazinium iodide is not available, the crystallographic analysis of the analogous compound, 4-acetylpyridinium iodide, offers valuable comparative insights. The study of 4-acetylpyridinium iodide revealed that it crystallizes in the monoclinic system. nih.gov It is plausible that 4-acetyl-1,1-dimethylpiperazinium iodide would also adopt a crystal system of relatively low symmetry, such as monoclinic or orthorhombic, which is common for organic salts.

Table 1: Crystallographic Data for the Related Compound 4-Acetylpyridinium Iodide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5144 (17) |

| b (Å) | 5.0926 (10) |

| c (Å) | 21.714 (6) |

| β (˚) | 111.37 (3) |

| Volume (ų) | 876.8 (3) |

| Z | 4 |

The unit cell of 4-acetyl-1,1-dimethylpiperazinium iodide would contain the 4-acetyl-1,1-dimethylpiperazinium cation and the iodide anion. The precise arrangement of these ions would be governed by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The packing of ions in the crystal lattice is dictated by the drive to maximize attractive intermolecular interactions while minimizing repulsive forces. In the case of 4-acetyl-1,1-dimethylpiperazinium iodide, the primary interactions are expected to be ion-ion interactions between the positively charged piperazinium ring and the negatively charged iodide anion.

Furthermore, the presence of the acetyl group introduces the potential for hydrogen bonding. Although the quaternary nitrogen of the 1,1-dimethylpiperazinium cation cannot act as a hydrogen bond donor, weak C-H···O and C-H···I hydrogen bonds are likely to play a significant role in stabilizing the crystal structure. In the crystal structure of 4-acetylpyridinium iodide, a notable N-H···I hydrogen bond is observed, which contributes significantly to the stability of the crystal lattice. nih.gov While the quaternary nature of the nitrogen in 4-acetyl-1,1-dimethylpiperazinium iodide precludes this specific interaction, analogous C-H···I interactions involving the methyl and piperazinium ring protons are anticipated.

The crystal packing is also influenced by the shape and size of the ions. The bulky 1,1-dimethylpiperazinium cation and the spherical iodide anion will arrange themselves in a manner that achieves efficient space-filling.

Conformational Analysis of the Piperazinium Ring and Acetyl Moiety in the Crystalline State

The six-membered piperazinium ring is expected to adopt a chair conformation, which is the most stable conformation for cyclohexane (B81311) and its derivatives, as it minimizes both angular and torsional strain. In substituted piperidinium (B107235) salts, the chair conformation is overwhelmingly preferred. nih.gov It is highly probable that the piperazinium ring in 4-acetyl-1,1-dimethylpiperazinium iodide will also exist in a chair conformation in the solid state.

The orientation of the substituents on the piperazinium ring, namely the acetyl group at the 4-position and the two methyl groups at the 1-position, will be a key feature of the solid-state conformation. The acetyl group can adopt either an axial or equatorial position. For 4-substituted piperidines, the conformational free energies are very similar to those of analogous cyclohexanes. nih.gov However, upon protonation to form piperidinium salts, a stabilization of the axial conformer is often observed for polar substituents. nih.gov Given the polar nature of the acetyl group, its conformational preference in the 4-acetyl-1,1-dimethylpiperazinium cation will be a balance between steric and electrostatic interactions.

The acetyl moiety itself has rotational freedom around the C-N bond connecting it to the piperazinium ring. In the crystal structure of 4-acetylpyridinium iodide, the acetyl group is twisted out of the plane of the pyridine (B92270) ring. nih.gov A similar non-planar arrangement is expected for the acetyl group in 4-acetyl-1,1-dimethylpiperazinium iodide, influenced by steric hindrance from the piperazinium ring.

Influence of Steric Effects and Heteroatoms on Crystal Structures of Related Salts

The crystal packing and thermal properties of ionic salts are significantly influenced by steric effects and the presence of heteroatoms. Studies on a series of N,N-dimethylpyrrolidinium, piperidinium, and morpholinium iodide salts have shown that even small changes in the cation, such as ring size or the substitution of a carbon atom with a heteroatom, can lead to dramatic changes in crystal packing. researchgate.net

The introduction of an additional heteroatom, as in the case of the piperazinium ring in 4-acetyl-1,1-dimethylpiperazinium iodide (compared to a piperidinium ring), will influence the charge distribution and hydrogen bonding capabilities of the cation. The presence of the second nitrogen atom at the 1-position, which is quaternized by two methyl groups, will create a localized positive charge and influence the orientation of the surrounding iodide anions. The steric bulk of the two methyl groups on one of the nitrogen atoms will also play a crucial role in dictating the local packing environment and may lead to specific orientational preferences of the cation in the crystal lattice to minimize steric hindrance. nih.gov

Theoretical and Computational Chemistry of 4 Acetyl 1,1 Dimethylpiperazinium Iodide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of compounds like 4-Acetyl-1,1-dimethylpiperazinium iodide. These calculations allow for the optimization of the molecular geometry and the prediction of spectroscopic and electronic characteristics.

The vibrational spectrum of a molecule provides a fingerprint of its structure, with specific bands corresponding to the stretching, bending, and torsional motions of its constituent atoms. While specific experimental or theoretical vibrational data for 4-Acetyl-1,1-dimethylpiperazinium iodide is not extensively detailed in the available literature, the methodology for its determination is well-established.

Theoretical vibrational analysis is typically performed using DFT calculations, such as the B3LYP method with a 6-31G(d) or higher basis set. researchgate.net This approach calculates the harmonic vibrational frequencies corresponding to the normal modes of the molecule. To provide a detailed assignment of these modes, a Potential Energy Distribution (PED) analysis is conducted. researchgate.netresearchgate.net PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. researchgate.net

For 4-Acetyl-1,1-dimethylpiperazinium iodide, key vibrational modes would be expected. The presence of the acetyl group would give rise to a strong carbonyl (C=O) stretching vibration, typically observed in the 1680-1700 cm⁻¹ region. researchgate.net Other significant vibrations would include the C-N stretching modes of the piperazinium ring and the acetyl group, various C-H stretching and bending modes of the methyl and methylene (B1212753) groups, and skeletal vibrations of the piperazinium ring. In studies of similar piperazinium salts, FT-IR and FT-Raman spectroscopy have been used to confirm structures predicted by X-ray crystallography. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for 4-Acetyl-1,1-dimethylpiperazinium Iodide

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C=O Stretch | 1680 - 1700 | Stretching of the carbonyl double bond in the acetyl group. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in methyl and methylene groups. |

| C-N Stretch | 1000 - 1250 | Stretching of the carbon-nitrogen bonds within the piperazinium ring and to the acetyl group. |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Bending motion of the methylene groups in the piperazinium ring. |

| CH₃ Bend (Umbrella) | 1350 - 1400 | Symmetric bending motion of the methyl groups. |

| Ring Skeletal Vibrations | < 1000 | Complex vibrations involving the entire piperazinium ring structure. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. malayajournal.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.orgnih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more reactive and can be easily polarized, indicating a propensity for intramolecular charge transfer (ICT). rsc.orgresearchgate.net In 4-Acetyl-1,1-dimethylpiperazinium iodide, the presence of the electron-withdrawing acetyl group and the positively charged piperazinium core creates a system where ICT can occur upon electronic excitation.

DFT calculations are employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. itu.edu.trbhu.ac.in For 4-Acetyl-1,1-dimethylpiperazinium iodide, it is expected that the HOMO would be localized on the iodide anion and parts of the acetyl group, while the LUMO would be concentrated around the cationic piperazinium ring and the carbonyl carbon. This spatial separation would facilitate charge transfer from the HOMO to the LUMO upon absorption of energy. DFT studies on various piperazine (B1678402) derivatives have shown that calculated HOMO-LUMO gaps are valuable for assessing their electronic behavior. itu.edu.tr

Table 2: Representative FMO Data for Piperazine Derivatives from DFT Studies

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference Context |

| Piperazine Derivative 1 | -6.50 | -1.50 | 5.00 | Illustrative values based on typical DFT calculations for organic molecules. |

| Piperazine Derivative 2 | -5.28 | -1.27 | 4.01 | Based on a substituted imidazole (B134444) derivative study, showing a significant gap. malayajournal.org |

| Piperidinium (B107235) Ionic Liquid | -4.10 | -1.32 | 2.78 | Calculated for a related piperidinium salt, indicating high reactivity. mdpi.com |

Electrostatic Potential Surface (MEP) Analysis for Reactivity and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. bhu.ac.inchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In a typical MEP map, regions of negative potential are colored red, indicating an excess of electron density and a favorability for electrophilic attack. Conversely, regions of positive potential are colored blue, indicating a deficiency of electrons and a susceptibility to nucleophilic attack. bhu.ac.inresearchgate.net Green and yellow areas represent intermediate or near-zero potential.

For 4-Acetyl-1,1-dimethylpiperazinium iodide, the MEP surface would reveal distinct reactive sites. The oxygen atom of the acetyl group is expected to be the most electron-rich site, represented by a deep red color. This makes it the primary site for interactions with electrophiles or for hydrogen bonding. The quaternary nitrogen atoms and the attached methyl groups, along with the hydrogen atoms on the piperazinium ring, would exhibit a positive electrostatic potential (blue regions), making them sites for interaction with nucleophiles. chemrxiv.org This analysis is critical for understanding how the molecule interacts with other chemical species, including solvents and biological receptors.

Table 3: Predicted Reactive Sites of 4-Acetyl-1,1-dimethylpiperazinium Iodide based on MEP Analysis

| Molecular Region | Predicted MEP | Color on Map | Predicted Reactivity |

| Acetyl Oxygen Atom | Highly Negative | Red | Site for electrophilic attack; Hydrogen bond acceptor. |

| Piperazinium Ring Hydrogens | Positive | Blue | Sites for nucleophilic interaction. |

| N-Methyl Group Hydrogens | Positive | Blue | Sites for nucleophilic interaction. |

| Piperazinium Ring (Carbon/Nitrogen) | Intermediate/Positive | Green/Light Blue | Overall electrophilic character due to cationic charge. |

Theoretical Studies of Nonlinear Optical (NLO) Properties (e.g., First Hyperpolarizabilities) in Related Piperazinium Salts

Organic salts with significant intramolecular charge-transfer characteristics are promising candidates for nonlinear optical (NLO) materials, which have applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first hyperpolarizability (β). nih.gov Large values of β are indicative of a strong NLO response.

Computational studies on related ionic liquids have demonstrated that large dipole moments (μ) and asymmetric charge distributions lead to notable hyperpolarizability values. mdpi.com The first hyperpolarizability of these compounds is often compared to that of urea (B33335), a standard reference material for NLO studies. nih.gov Values many times that of urea suggest the material could be a good NLO candidate. researchgate.netnih.gov

Table 4: Calculated NLO Properties for Representative Organic Salts (Illustrative)

| Property | Symbol | Urea (Reference) | Related Organic Salt 1 | Related Organic Salt 2 | Units |

| Dipole Moment | μ | 1.37 | 2.76 | 6.96 | Debye |

| Mean Polarizability | <α> | ~5 | 6.09 x 10⁻²⁴ | 10.75 x 10⁻²⁴ | esu nih.gov |

| First Hyperpolarizability | β | 0.37 x 10⁻³⁰ | 5.55 x 10⁻³⁰ (15x Urea) | 8.88 x 10⁻³⁰ (24x Urea) | esu nih.gov |

Computational Modeling of Acid-Base Equilibria for Piperazine-Derived Quaternary Salts

The concept of acid-base equilibria, typically quantified by pKa values, applies to molecules that can donate or accept protons. In the case of 4-Acetyl-1,1-dimethylpiperazinium iodide, both nitrogen atoms of the piperazine ring are fully substituted (one acetylated, one quaternized with two methyl groups). Consequently, they lack the lone pairs or protons necessary for typical Brønsted-Lowry acid-base reactions. Therefore, traditional pKa calculations are not directly applicable to the cation itself.

However, computational modeling can provide insights into related properties. It can be used to study the stability of the quaternary cation in different chemical environments and its interactions with bases. Furthermore, understanding the acid-base properties of the precursor piperazine molecules is essential context. Experimental and computational studies on piperazine and its N-substituted derivatives show that the pKa values are highly dependent on the nature of the substituent. uregina.ca Electron-donating alkyl groups generally increase basicity (raise pKa), while electron-withdrawing groups would decrease it.

Computational studies can also model the "acidity" of the C-H bonds on the piperazinium ring. While these protons are not typically considered acidic, theoretical calculations can determine the energy required for their abstraction by a strong base. Studies on the atmospheric degradation of piperazine have utilized quantum chemistry to model the abstraction of hydrogen atoms from both N-H and C-H bonds by hydroxyl radicals, providing insights into the relative reactivity of these sites. nih.gov For the quaternary salt, only C-H abstraction is possible, and computational models could predict the most likely sites for such a reaction.

Reactivity and Mechanistic Studies of 4 Acetyl 1,1 Dimethylpiperazinium Iodide

Chemical Transformations and Reaction Pathways of the Quaternary Ammonium (B1175870) Moiety

The reactivity of 4-acetyl-1,1-dimethylpiperazinium iodide is largely dictated by the presence of the quaternary ammonium group, which renders the piperazine (B1678402) ring susceptible to a variety of transformations. The positively charged nitrogen atom significantly influences the stability and reaction pathways of the molecule.

One of the primary degradation pathways for quaternary ammonium compounds is Hofmann elimination . This reaction typically occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine. wikipedia.orglibretexts.orgbyjus.com In the case of 4-acetyl-1,1-dimethylpiperazinium iodide, the elimination would involve the abstraction of a proton from a β-carbon relative to the quaternary nitrogen. This would result in the cleavage of a carbon-nitrogen bond and the formation of a new double bond. However, due to the cyclic nature of the piperazine ring, a single Hofmann elimination would not lead to the complete removal of the nitrogen atom but rather to a ring-opened product. libretexts.org A second elimination step would be necessary to fully excise the nitrogen from the carbon chain. The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. wikipedia.orgbyjus.com

Another potential transformation is nucleophilic substitution , where the iodide counter-ion or another nucleophile attacks one of the methyl groups attached to the quaternary nitrogen, leading to demethylation and the formation of 1-acetyl-4-methylpiperazine (B3021541). This SN2-type reaction is a common pathway for the decomposition of quaternary ammonium salts.

Furthermore, under harsh conditions such as high temperatures, thermal degradation of the piperazine ring itself can occur. Studies on piperazine and its derivatives have shown that thermal degradation can lead to a variety of products through complex reaction pathways, including ring-opening and fragmentation. researchgate.netutexas.edu For instance, the thermal degradation of piperazine in aqueous solutions can produce compounds like N-formylpiperazine and N-(2-aminoethyl) piperazine. utexas.edu The presence of the acetyl and dimethyl groups on the piperazinium ring of the title compound would likely influence the specific degradation products formed.

Finally, the quaternary ammonium moiety can undergo rearrangement reactions under certain conditions, although this is less common for simple alkyl-substituted ammonium salts.

Reaction Kinetics and Thermodynamic Considerations in its Formation and Degradation

The thermodynamic stability of 4-acetyl-1,1-dimethylpiperazinium iodide is a critical factor in its persistence and degradation. The stability of the piperazinium ring itself is influenced by temperature and the presence of other chemical species. For instance, piperazine-1,4-diium (B1225682) iodide has been shown to enhance the thermal stability of certain perovskite materials, indicating the inherent stability of the piperazinium dication. researchgate.netrsc.org However, like all quaternary ammonium salts, 4-acetyl-1,1-dimethylpiperazinium iodide is susceptible to thermal degradation. The degradation of piperazine at elevated temperatures has been shown to be a first-order reaction with a significant activation energy. utexas.edu The thermodynamic parameters for the degradation of 4-acetyl-1,1-dimethylpiperazinium iodide would be influenced by the bond dissociation energies of the C-N and C-H bonds within the molecule, as well as the stability of the resulting degradation products.

The degradation of the compound can be accelerated by the presence of oxygen and metal ions, which can catalyze oxidative degradation pathways. utexas.edu Studies on the oxidative degradation of piperazine have identified various products, including carboxylates and amides, indicating complex reaction mechanisms involving radical species. hw.ac.uk

| Parameter | General Observations and Influencing Factors |

| Formation Kinetics | Follows sequential N-acetylation and N-quaternization reactions. The rates are influenced by reactant concentrations, temperature, and solvent. |

| Degradation Kinetics | Generally follows first-order kinetics for thermal degradation. The rate is highly dependent on temperature. Oxidative degradation pathways can be catalyzed by metal ions. |

| Thermodynamic Stability | The piperazinium ring is relatively stable, but the quaternary ammonium group is a point of reactivity. Stability is influenced by temperature, pH, and the presence of oxidizing agents. |

Acid-Base Behavior and Determination of Acid-Base Constants (e.g., in aqueous solutions)

The acid-base behavior of 4-acetyl-1,1-dimethylpiperazinium iodide is determined by the pKa of its conjugate acid. The parent piperazine molecule is a diacidic base with two pKa values, corresponding to the protonation of its two nitrogen atoms. The pKa values for piperazine are approximately 9.73 for the first protonation and 5.35 for the second at 298 K. uregina.ca

The substitution on the nitrogen atoms significantly affects the basicity of the piperazine ring. The acetylation of one nitrogen atom introduces an electron-withdrawing acetyl group, which decreases the electron density on that nitrogen and significantly lowers its basicity. Consequently, 1-acetylpiperazine (B87704) derivatives primarily exhibit basicity at the non-acetylated nitrogen.

Furthermore, the methylation of the nitrogen atoms also influences the pKa. The methylation of a secondary amine to a tertiary amine generally leads to a slight decrease in the pKa value in aqueous solutions due to a combination of electronic and solvation effects. For example, the first pKa of 1-methylpiperazine (B117243) is slightly lower than that of piperazine. uregina.ca

In 4-acetyl-1,1-dimethylpiperazinium iodide, one nitrogen is acetylated and the other is quaternized. The quaternized nitrogen is permanently positively charged and does not exhibit basic properties. The acetylated nitrogen has its basicity significantly reduced by the electron-withdrawing acetyl group. Therefore, the compound itself does not have a significant basic character.

However, its precursor, 1-acetyl-4-methylpiperazine, would have a pKa associated with the non-acetylated, methylated nitrogen. The pKa of this precursor is expected to be lower than that of piperazine due to the electron-withdrawing effect of the acetyl group. For comparison, the pKa of 1-acetyl-4-methylpiperazine has been reported to be around 7.06. nih.gov

| Compound | pKa1 | pKa2 | Reference |

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | ~9.6 | - | uregina.ca |

| 1,4-Dimethylpiperazine | ~8.5 | ~4.6 | chemicalbook.comchembk.com |

| 1-Acetyl-4-methylpiperazine | ~7.06 | - | nih.gov |

Note: The pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength.

Mechanism of Quaternization and Acetylation Reactions in Piperazine Systems

The synthesis of 4-acetyl-1,1-dimethylpiperazinium iodide involves a two-step process starting from 1-methylpiperazine: N-acetylation followed by N-quaternization.

The N-acetylation of 1-methylpiperazine can be achieved using various acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride. The mechanism involves the nucleophilic attack of the secondary nitrogen atom of 1-methylpiperazine on the electrophilic carbonyl carbon of the acetylating agent.

In the case of acetic anhydride, the reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-acetylated product, 1-acetyl-4-methylpiperazine, and an acetate (B1210297) leaving group. The presence of a base can facilitate this reaction by deprotonating the nitrogen, increasing its nucleophilicity.

The second step is the quaternization of the tertiary nitrogen of 1-acetyl-4-methylpiperazine with methyl iodide. This reaction is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. mdpi.com The lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide. This occurs in a single concerted step where the new nitrogen-carbon bond is formed simultaneously as the carbon-iodide bond is broken. The iodide ion is the leaving group.

This reaction is generally irreversible and leads to the formation of the quaternary ammonium salt, 4-acetyl-1,1-dimethylpiperazinium iodide. The rate of the SN2 reaction is sensitive to steric hindrance. In the case of 1-acetyl-4-methylpiperazine, the nitrogen atom is relatively unhindered, allowing for an efficient reaction with methyl iodide.

Role of 4 Acetyl 1,1 Dimethylpiperazinium Iodide in Receptor Research and Neurochemical Probes

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism and Related Binding Studies

4-Acetyl-1,1-dimethylpiperazinium iodide is a significant compound in the study of cholinergic systems, primarily due to its action as a nicotinic acetylcholine receptor (nAChR) agonist. Its well-defined structure and potent activity have made it a valuable tool for probing the structure, function, and regulation of these critical receptors.

4-Acetyl-1,1-dimethylpiperazinium iodide is recognized as a structural analogue of acetylcholine (ACh), the endogenous neurotransmitter for nAChRs. labshake.com This relationship is fundamental to its mechanism of action. Like acetylcholine, it possesses a cationic head—in this case, a quaternary ammonium (B1175870) group within a dimethylpiperazinium ring—which is crucial for interaction with the nicotinic receptor's binding site. The acetyl group present in the molecule also mimics the ester group of acetylcholine, contributing to its binding characteristics.

The compound is also known by the name N1-acetyl-N4-dimethyl-piperazinium iodide (ADMP). nih.gov Research into its derivatives and related piperazine (B1678402) compounds, such as N,N-dimethyl-N-phenylpiperazinium iodide (DMPP), has been conducted to explore the structure-activity relationships that govern affinity and efficacy at nicotinic receptors. nih.gov The semi-rigid piperazine core provides a specific spatial arrangement of the key functional groups, allowing for detailed study of the conformational requirements for receptor activation.

The α4β2 nAChR is the most prevalent nicotinic receptor subtype in the brain and is a key target in research related to nicotine addiction and various neurological conditions. mdpi.com 4-Acetyl-1,1-dimethylpiperazinium iodide demonstrates potent and specific binding to this receptor subtype. It acts as a nicotinic agonist with a high affinity for the α4β2 nAChR, exhibiting a Ki value of 29.9 nM. labshake.com The Ki value, or inhibition constant, represents the concentration of the ligand required to occupy 50% of the receptors, with a lower value indicating higher binding affinity.

The development of ligands with selectivity for specific nAChR subtypes, such as α4β2, is a major goal in neuropharmacology to create targeted therapeutics with fewer side effects. mdpi.com The high affinity of 4-Acetyl-1,1-dimethylpiperazinium iodide for the α4β2 subtype makes it a valuable research probe for studies aimed at characterizing this receptor's function and identifying other selective ligands.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| 4-Acetyl-1,1-dimethylpiperazinium iodide | α4β2 nAChR | 29.9 nM |

This table displays the binding affinity of 4-Acetyl-1,1-dimethylpiperazinium iodide for the α4β2 nicotinic acetylcholine receptor subtype.

Chronic exposure to nicotinic agonists is known to cause a paradoxical increase, or upregulation, of nAChR numbers. 4-Acetyl-1,1-dimethylpiperazinium iodide has been shown to be a powerful agent in inducing this effect. In vitro studies using M10 cells, which express α4β2 nAChRs, demonstrated that this compound upregulates the number of α4β2 binding sites by a remarkable 440%.

This upregulation is a complex process. Research indicates that for many nicotinic agonists, the upregulation is mediated by an interaction with receptors at the cell surface. nih.gov However, the majority of the newly expressed, upregulated binding sites are often found to be located intracellularly. nih.gov The mechanism suggests that agonist binding triggers a cellular response that leads to an increase in the total receptor population, a phenomenon that has significant implications for understanding nicotine dependence and developing therapeutic strategies. nih.gov

| Cell Line | Receptor Subtype | Compound | Effect on Receptor Sites |

| M10 | α4β2 nAChR | 4-Acetyl-1,1-dimethylpiperazinium iodide | 440% Upregulation |

This table summarizes the significant upregulation of α4β2 nAChR binding sites in M10 cells following exposure to 4-Acetyl-1,1-dimethylpiperazinium iodide.

Conformational Requirements for Agonist Activity at Nicotinic Receptors

The ability of an agonist to activate a nicotinic receptor is not only dependent on its chemical composition but also on its three-dimensional shape and how it fits into the receptor's binding pocket. The semi-rigid nature of piperazine-based agonists provides a useful framework for studying these conformational requirements.

While specific torsion angle data for 4-Acetyl-1,1-dimethylpiperazinium iodide is not detailed in the available literature, conformational studies of structurally related 1-acyl piperazines provide critical insights. nih.gov Research on these related compounds has shown a general preference for an axial conformation. nih.gov This axial orientation is significant because it places the key nitrogen atoms—the basic nitrogen and the nitrogen in the pyridine (B92270) ring of related molecules—in a specific spatial arrangement that closely mimics the active conformation of nicotine. nih.gov This preferred conformation is believed to be crucial for optimal binding and activation of the nicotinic receptor. For ether-linked piperazines, this axial conformation can be further stabilized by intramolecular hydrogen bonds. nih.gov

The activation of a nAChR begins with the binding of an agonist to an orthosteric site located at the interface between two subunits. mdpi.com This binding pocket is lined with several aromatic amino acid residues, such as tryptophan (Trp). mdpi.comnih.gov A critical interaction for the binding of acetylcholine and other nicotinic agonists is the cation-π interaction. nih.govcaltech.edu This noncovalent bond forms between the positively charged quaternary ammonium group of the ligand and the electron-rich face of an aromatic amino acid side chain, such as Trp-149 on the α subunit. nih.gov

Upon agonist binding, key structural elements of the receptor undergo conformational changes. One of the most important is the movement of the C-loop, which is located at the entrance to the binding site. mdpi.com The C-loop closes over the bound agonist, trapping it and stabilizing the interaction. mdpi.combiorxiv.org This movement is a critical part of the signal transduction process, initiating a cascade of conformational changes that propagate from the extracellular binding domain to the transmembrane domain, ultimately leading to the opening of the ion channel. biorxiv.orgjneurosci.org The stabilization of mobile loops like the C-loop and the adjacent Cys-loop by the bound agonist is therefore fundamental to converting the binding event into channel gating and receptor activation. biorxiv.orgjneurosci.org

Comparative Pharmacological Profiles with Related Piperazinium Salts

4-Acetyl-1,1-dimethylpiperazinium iodide is a structural analog of acetylcholine and is classified as a nicotinic acetylcholine receptor (nAChR) agonist. calpaclab.com Its structure is of particular interest to researchers due to its semi-rigid conformation and its similarity to the classical ganglionic agonist 1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP). windows.net Both compounds share a dimethylpiperazinium core, which serves as the cationic head, but differ in the substituent at the 4-position: an acetyl group for 4-Acetyl-1,1-dimethylpiperazinium iodide and a phenyl group for DMPP.

DMPP is a well-established nicotinic agonist that has been extensively studied. nih.gov However, it possesses only modest activity at central nicotinic receptors. nih.gov Research has focused on the chemical manipulation of DMPP to enhance its affinity and pharmacokinetic properties. nih.gov A systematic modulation of the DMPP structure has led to the identification of analogues with affinities for the α4β2 nAChR subtype in the low nanomolar range, representing a significant increase in potency compared to the parent compound. nih.gov

In comparison, 4-Acetyl-1,1-dimethylpiperazinium iodide demonstrates a notable affinity for the α4β2 nicotinic receptor subtype, with a reported Ki value of 29.9 nM. labshake.com This compound is also known to upregulate the number of α4β2 binding sites in M10 neuroblastoma cells by 440% following chronic exposure, a significant finding in the study of receptor regulation. tocris.com

Studies involving the hybridization of 4-Acetyl-1,1-dimethylpiperazinium iodide (referred to as ADMP in some literature) and DMPP to create new molecular structures have been conducted. nih.gov These hybridization efforts, however, resulted in compounds that lost their affinity for the nicotinic receptor. nih.gov In contrast, isosteric substitution of the phenyl ring of DMPP with other groups yielded compounds that maintained receptor affinity, with some tertiary base analogues showing affinity in the nanomolar range. nih.gov This highlights the sensitive structure-activity relationship within this class of piperazinium-based nicotinic agonists.

| Compound | Key Structural Feature | Receptor Target/Affinity | Notable Research Finding |

| 4-Acetyl-1,1-dimethylpiperazinium Iodide | Acetyl group at the 4-position of the piperazinium ring. | Nicotinic Agonist; Ki = 29.9 nM at α4β2 nAChRs. labshake.com | Upregulates α4β2 binding sites in M10 cells by 440%. tocris.com |

| 1,1-Dimethyl-4-phenylpiperazinium Iodide (DMPP) | Phenyl group at the 4-position of the piperazinium ring. | Nicotinic Agonist; modest activity on central receptors. nih.govnih.gov | Analogues have been developed with low nanomolar affinity for α4β2 receptors. nih.gov |

| DMPP Analogues | Modifications to the phenyl ring or piperazinium structure. | Varying, with some showing high affinity for central nAChRs. nih.govnih.gov | Can serve as leads for drug development in neurodegenerative diseases. nih.gov |

The structural differences between piperazinium salts like 4-Acetyl-1,1-dimethylpiperazinium iodide and DMPP and its analogues contribute to their varied effects on different nAChR subtypes, which are broadly distributed in the central and peripheral nervous systems. Research on a series of analogues derived from these compounds revealed interesting pharmacological profiles with distinct differences in their peripheral and central effects, suggesting that they interact with different subtypes of the nicotinic receptor. nih.gov

DMPP, for instance, has well-documented effects on peripheral nAChRs. It is recognized as a ganglionic stimulating agent, acting on nAChRs in the autonomic nervous system. nih.gov Specifically, research in diet-induced obese mice has shown that DMPP improves glucose tolerance through the activation of peripheral β4-containing nAChRs (likely α3β4), which are prevalent in autonomic neurons. nih.gov

Conversely, much of the research on 4-Acetyl-1,1-dimethylpiperazinium iodide has highlighted its interaction with the α4β2 subtype, which is the most abundant high-affinity nicotinic receptor in the brain and a key player in central nervous system functions. labshake.com The high affinity of 4-Acetyl-1,1-dimethylpiperazinium iodide for this central receptor subtype underscores its utility as a probe for CNS-related nicotinic research. The development of analogues from DMPP has also been aimed at improving affinity for central nicotinic receptors, with some derivatives achieving low nanomolar affinity where the parent compound was only modestly active. nih.gov This demonstrates a clear research direction towards creating piperazinium-based ligands with selective actions on central versus peripheral nAChR subtypes.

Utility as a Research Tool in Neuroscience and Cholinergic System Investigations

4-Acetyl-1,1-dimethylpiperazinium iodide serves as a valuable pharmacological tool for dissecting the roles of specific receptor systems in controlling neuronal activity. A notable example is its use in the study of Vasoactive Intestinal Peptide-expressing interneurons (VIP-INs) in a mouse model of Dravet syndrome. elifesciences.org In this research, scientists investigated the mechanisms underlying different firing patterns observed in VIP-INs, specifically the switch between irregular spiking (IS) and continuous adapting (CA) firing modes. The study found that while muscarinic acetylcholine receptor activation could reversibly convert IS VIP-INs to a continuous firing mode, the application of 4-Acetyl-1,1-dimethylpiperazinium iodide to activate nicotinic receptors did not induce this change. elifesciences.org This specific finding demonstrates the compound's utility in differentiating the functional roles of muscarinic versus nicotinic cholinergic inputs on the excitability and firing patterns of a specific neuronal subpopulation.

The specific action of 4-Acetyl-1,1-dimethylpiperazinium iodide on α4β2 nAChRs makes it a useful probe for investigating the role of these receptors in various physiological and pathological conditions. labshake.com The α4β2 receptor subtype is critically involved in processes such as addiction, cognition, and the pathophysiology of neurodegenerative diseases. nih.gov For example, α4-containing nAChRs are believed to be central to nicotine addiction. nih.gov The ability of 4-Acetyl-1,1-dimethylpiperazinium iodide to not only activate but also significantly upregulate α4β2 receptors provides a means to study the molecular mechanisms of receptor regulation in response to chronic agonist exposure, which is relevant to understanding tolerance and dependence. tocris.com

Furthermore, related piperazinium compounds have been instrumental in clarifying nicotinic receptor function in other domains. The identification of DMPP analogues with high affinity for central nicotinic receptors has opened avenues for developing therapeutic leads for neurodegenerative diseases. nih.gov In the periphery, the use of DMPP has been crucial in demonstrating the role of β4-containing nAChRs in the autonomic regulation of glucose metabolism and insulin sensitivity, highlighting a link between the cholinergic system and metabolic control. nih.gov The collective use of 4-Acetyl-1,1-dimethylpiperazinium iodide and its structural relatives like DMPP allows researchers to probe the diverse functions of the cholinergic system, from synaptic transmission and neuronal network activity to autonomic regulation and the molecular basis of neurological and psychiatric disorders.

Future Research Directions and Emerging Paradigms for 4 Acetyl 1,1 Dimethylpiperazinium Iodide

Design and Synthesis of Novel Analogues with Improved Receptor Selectivity and Potency

A primary objective in the evolution of 4-acetyl-1,1-dimethylpiperazinium iodide research is the rational design of new analogues with enhanced therapeutic profiles. The core strategy revolves around targeted structural modifications to the piperazine (B1678402) scaffold to achieve greater selectivity for specific receptor subtypes and increased potency.

Key future directions include:

Introduction of Chirality: A promising strategy to enhance receptor selectivity is the introduction of chiral centers into the piperazine ring. Research on related phenylpiperazinium compounds has shown that installing a methyl group at the C2 or C3 position of the piperazine ring can dramatically influence selectivity between different nAChR subtypes, such as α7 and α9. nih.gov For instance, introducing a 2R-chiral methyl group can render a compound selective toward the α7 nAChR, while a 2S-chiral methyl group can bias activity towards α9 receptors. nih.gov Future work could systematically apply this principle to the 4-acetyl-1,1-dimethylpiperazinium iodide backbone to dissect its interactions with various nAChR subtypes.

Side-Chain and Substituent Modification: Altering the length, rigidity, and electronic properties of substituents on the piperazine ring is a well-established method for tuning pharmacological activity. Studies on various piperazine derivatives have demonstrated that changes in side-chain length and flexibility can significantly improve binding affinity at target receptors, such as opioid receptors. ijrrjournal.com For 4-acetyl-1,1-dimethylpiperazinium iodide, this could involve replacing the acetyl group with other acyl moieties or bioisosteres to probe the binding pocket and optimize interactions.

Isosteric and Bioisosteric Replacement: Isosteric substitution, where an atom or group of atoms is replaced by another with similar physical and chemical properties, offers a pathway to novel analogues with retained or improved activity. Research on analogues of nicotinic agents has shown that isosteric replacement of a phenyl ring, for example, can yield compounds that maintain high affinity for the nicotinic receptor. nih.gov This approach could be used to modify the core structure of 4-acetyl-1,1-dimethylpiperazinium iodide to enhance properties like blood-brain barrier penetration or metabolic stability.

Molecular Hybridization: While past attempts to hybridize 4-acetyl-1,1-dimethylpiperazinium iodide with molecules like arecoline (B194364) resulted in a loss of affinity for the nicotinic receptor, this strategy should not be entirely discarded. nih.gov A more profound understanding of the pharmacophore and advanced molecular modeling could guide the design of hybrid molecules that combine the desirable features of 4-acetyl-1,1-dimethylpiperazinium iodide with those of other pharmacologically active scaffolds to target multiple receptors or achieve a unique activity profile.

Table 1: Strategies for Analogue Design and Expected Outcomes

| Design Strategy | Specific Modification Example | Potential Outcome | Supporting Rationale/Reference |

|---|---|---|---|

| Introduction of Chirality | Synthesis of (R)- and (S)-3-methyl-4-acetyl-1,1-dimethylpiperazinium iodide | Enhanced selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7) | Chirality in the piperazine ring has been shown to differentiate between α7 and α9 nAChRs. nih.gov |

| Side-Chain Modification | Replacement of the N-acetyl group with N-propionyl or N-benzoyl groups | Altered potency and receptor binding kinetics | Modifying side chains can significantly impact binding affinity and efficacy at various receptors. ijrrjournal.com |

| Isosteric Replacement | Substitution of the piperazine ring with a homopiperazine or piperidine ring | Modified pharmacokinetic properties and receptor subtype selectivity | Isosteric substitutions in related compounds have maintained receptor affinity while altering pharmacological profiles. nih.gov |

Integration of Advanced Computational Approaches for Predictive Structure-Activity Relationship (SAR) Models

The development of novel analogues can be significantly accelerated and rationalized through the use of advanced computational chemistry. Building predictive Quantitative Structure-Activity Relationship (QSAR) models is a key future direction that can guide synthetic efforts, reducing the reliance on costly and time-consuming empirical screening.

Future research in this area should focus on:

Development of 2D and 3D-QSAR Models: QSAR models quantitatively correlate the chemical structure of a compound with its biological activity. For quaternary ammonium (B1175870) compounds, including piperazinium salts, these models have successfully predicted activity based on physicochemical and quantum chemical parameters. nih.gov Future work should involve developing robust 2D and 3D-QSAR models specifically for 4-acetyl-1,1-dimethylpiperazinium iodide and its derivatives.

Application of CoMFA and CoMSIA: Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for receptor binding. nih.gov These methods generate 3D contour maps that highlight regions where modifications to the molecule would likely increase or decrease activity, providing a visual guide for designing more potent analogues.

Molecular Docking and Dynamics Simulations: To complement QSAR studies, molecular docking simulations can predict the binding pose of 4-acetyl-1,1-dimethylpiperazinium iodide analogues within the active site of target receptors, such as different nAChR subtypes. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted binding poses and understand the dynamic interactions between the ligand and the receptor over time. This can help elucidate the molecular basis for agonist activity and selectivity. nih.gov

Exploration of Unconventional Reactivity and Novel Synthetic Transformations

Beyond creating analogues for pharmacological testing, future research should also delve into the fundamental chemical reactivity of the 4-acetyl-1,1-dimethylpiperazinium iodide structure. This involves exploring novel synthetic transformations that are not part of the standard medicinal chemistry toolkit.

Emerging areas for exploration include:

C-H Functionalization: Traditionally, the structural diversity of piperazine-containing compounds has been limited to substitutions at the nitrogen atoms. mdpi.com Modern synthetic methods, however, allow for the direct functionalization of the carbon-hydrogen (C-H) bonds on the piperazine ring. mdpi.comnsf.gov Techniques such as photoredox catalysis and directed lithiation could be used to introduce new substituents at the C2 or C3 positions of the piperazine core, opening up a vast and underexplored chemical space for novel analogues. mdpi.com

Ring-Opening and Rearrangement Reactions: Quaternary ammonium salts can undergo various rearrangement and ring-opening reactions under specific conditions. Investigating the stability of the piperazinium ring in 4-acetyl-1,1-dimethylpiperazinium iodide under thermal, photochemical, or catalytic stress could reveal novel reaction pathways. For instance, nucleophilic attack could potentially lead to ring-opened products, which may themselves possess interesting biological activities. The formation of aziridinium ions as intermediates in reactions of substituted piperazines has been noted, leading to rearranged products. researchgate.net

Catalytic Applications: The piperazine scaffold is used in various contexts, including as a component of catalysts. researchgate.net Exploring the potential of 4-acetyl-1,1-dimethylpiperazinium iodide or its derivatives to act as phase-transfer catalysts, organocatalysts, or ligands for transition metals could uncover applications beyond its current scope as a receptor agonist.

Methodological Advancements in High-Throughput Synthesis and Characterization of Quaternary Piperazinium Salts

To efficiently explore the vast chemical space of possible 4-acetyl-1,1-dimethylpiperazinium iodide analogues, advancements in synthetic and analytical methodologies are crucial. The development of high-throughput techniques will enable the rapid generation and evaluation of compound libraries.

Key methodological advancements to pursue are:

Microwave-Assisted Synthesis: The quaternization of tertiary amines to form salts like 4-acetyl-1,1-dimethylpiperazinium iodide can often be slow and require harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful tool for dramatically accelerating these reactions, often reducing reaction times from hours to minutes and improving yields. youtube.com Implementing microwave-assisted protocols would be a significant step towards the high-throughput synthesis of a library of quaternary piperazinium salts.

Flow Chemistry: For scaling up the synthesis of promising lead compounds, continuous flow chemistry offers advantages over traditional batch processing in terms of safety, control, and efficiency. youtube.com Developing a flow synthesis route for 4-acetyl-1,1-dimethylpiperazinium iodide and its analogues would facilitate the production of larger quantities for extensive preclinical testing.

Advanced Analytical and Purification Techniques: The characterization of quaternary ammonium salts requires robust analytical methods. Future research should leverage advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for rapid purity assessment and structural confirmation. Furthermore, developing streamlined purification methods, such as automated flash chromatography or supercritical fluid chromatography (SFC), will be essential for managing the output of high-throughput synthesis campaigns.

Table 2: Comparison of Synthetic Methodologies for Quaternary Salt Synthesis

| Methodology | Typical Conditions | Advantages | Disadvantages | Relevance to Future Research |

|---|---|---|---|---|

| Conventional Batch Synthesis | Refluxing in solvent for several hours to days | Simple setup, well-established | Long reaction times, often high temperatures, potential for side products | Baseline method, suitable for small-scale initial synthesis. |

| Microwave-Assisted Synthesis | Sealed vessel, high temperature and pressure, 5-30 minutes | Drastic reduction in reaction time, improved yields, high efficiency | Requires specialized equipment, scalability can be a challenge | Ideal for rapid library synthesis and high-throughput screening of reaction conditions. youtube.com |

| Continuous Flow Synthesis | Pumping reagents through a heated reactor coil | Excellent control over reaction parameters, enhanced safety, easy scalability | Higher initial setup cost, potential for clogging | Best suited for process development and large-scale production of lead candidates. youtube.com |

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for studying the stability of 4-Acetyl-1,1-dimethylpiperazinium iodide under varying environmental conditions?